6-Chloro-1,3-dimethyl-1H-indole
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Overview
Description
6-Chloro-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-1H-indole typically involves the chlorination of 1,3-dimethylindole. One common method is the electrophilic substitution reaction where chlorine is introduced to the indole ring. This can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
6-Chloro-1,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylindole: Lacks the chlorine substituent but shares the same indole core structure.
6-Bromo-1,3-dimethyl-1H-indole: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1,3-dimethyl-1H-indole: Contains a fluorine atom in place of chlorine.
Uniqueness
6-Chloro-1,3-dimethyl-1H-indole is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from other similar indole derivatives .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylindole |
InChI |
InChI=1S/C10H10ClN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3 |
InChI Key |
FAWXBENIXCXXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
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